

# Leucylvaline chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **Leucylvaline**  
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An In-Depth Technical Guide to **Leucylvaline**: Structure, Properties, and Applications

## Foreword

As a Senior Application Scientist, my focus extends beyond mere data points to the underlying principles that govern molecular behavior and analytical outcomes. This guide is crafted for fellow researchers, scientists, and drug development professionals who require a comprehensive understanding of the dipeptide **Leucylvaline**. We will move from its fundamental chemical identity to its synthesis, characterization, and biological significance. The methodologies presented are not just recipes but are framed as self-validating systems, designed to ensure the integrity and reproducibility of experimental results. Every piece of quantitative data, every protocol, is a step toward unlocking the full potential of this molecule in your research and development endeavors.

## Molecular Identity and Chemical Structure

**Leucylvaline** is a dipeptide, an organic compound formed when two amino acids, Leucine and Valine, are joined by a peptide bond.<sup>[1]</sup> This linkage occurs between the carboxyl group of Leucine and the amino group of Valine. As an incomplete product of protein digestion or catabolism, it is found in various biological contexts and has been identified in foods such as chicken and pork.<sup>[1]</sup> Its significance is increasingly recognized in physiological and cell-signaling processes.<sup>[2]</sup>

## Core Identifiers

A precise understanding of any molecule begins with its fundamental identifiers. For **Leucylvaline**, these are critical for database searches, regulatory submissions, and accurate experimental documentation.

Identifier	Value	Source
IUPAC Name	2-[(2-amino-4-methylpentanoyl)amino]-3-methylbutanoic acid	[3]
Molecular Formula	C <sub>11</sub> H <sub>22</sub> N <sub>2</sub> O <sub>3</sub>	[3]
Molecular Weight	230.30 g/mol	[3][4]
CAS Number	72121-02-9 (DL-Leucyl-DL-valine); 13588-95-9 (L-Leucyl-L-valine)	[3][4]
Canonical SMILES	CC(C)CC(C(=O)NC(C(C)C)C(=O)O)N	[3]
InChIKey	MDSUKZSLOATHMH-UHFFFAOYSA-N (for the non-stereospecific form)	[1][3]

Note: The specific stereoisomer (e.g., L-Leucyl-L-valine) will have a different InChIKey (MDSUKZSLOATHMH-IUCAKERBSA-N) to reflect its defined stereochemistry.[4]

## Structural Visualization

The spatial arrangement of atoms dictates the molecule's function. **Leucylvaline**, being composed of two branched-chain amino acids (BCAAs), possesses a distinct aliphatic character. The most common biologically active form is L-Leucyl-L-valine.

Caption: 2D chemical structure of L-Leucyl-L-valine.

## Physicochemical Properties

The physical and chemical properties of **Leucylvaline** are foundational to its handling, formulation, and mechanism of action. These properties influence its solubility, stability, and

ability to interact with biological systems.

Property	Value	Comments and Context	Source
Physical State	Solid / Crystalline Powder	Typical for dipeptides and their constituent amino acids at standard temperature and pressure.	[3][5][6]
Water Solubility	8.43 g/L (Predicted)	The presence of amino and carboxyl groups allows for hydrogen bonding, making it soluble in water. Constituent amino acids L-Leucine and L-Valine have water solubilities of ~24 g/L and ~85 g/L at 25°C, respectively.	[1][5][7]
logP	-1.1 to -2.0	The negative value indicates a hydrophilic character, consistent with its water solubility. The branched alkyl side chains contribute some lipophilicity, but this is outweighed by the polar backbone.	[1][3][4]
pKa (Strongest Acidic)	4.06 (Predicted)	Corresponds to the carboxylic acid group. This value is crucial for understanding its charge state in different pH environments, such as	[1]

		physiological pH (~7.4).
pKa (Strongest Basic)	8.43 (Predicted)	Corresponds to the primary amine group. Together with the acidic pKa, this [1] defines the isoelectric point and buffering range of the molecule.
Polar Surface Area	92.42 Å <sup>2</sup>	This value is indicative of the molecule's potential to form hydrogen bonds and is a key parameter in predicting membrane permeability and oral bioavailability. [1]

## Synthesis and Characterization

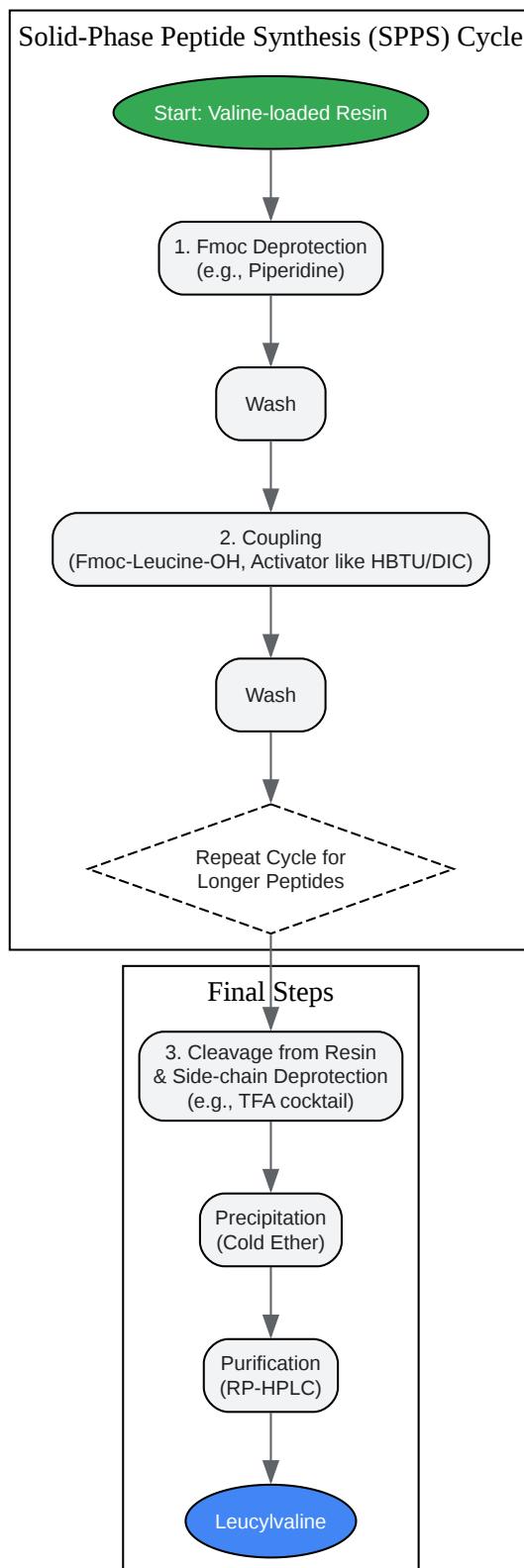
### Biosynthesis of Precursors

While **Leucylvaline** itself is a product of proteolysis, its constituent amino acids, Leucine and Valine, are synthesized in plants and microorganisms through complex, multi-enzyme pathways.<sup>[8]</sup> Both pathways start from pyruvate. Valine synthesis involves a four-enzyme process, while the Leucine pathway extends from the Valine pathway intermediate, 2-keto-isovalerate.<sup>[9][10][11]</sup> Understanding these pathways is critical for metabolic engineering efforts aimed at producing these amino acids.<sup>[12]</sup>

### Chemical Synthesis

The synthesis of dipeptides like **Leucylvaline** is a cornerstone of medicinal chemistry and drug discovery. A generalized workflow for solid-phase peptide synthesis (SPPS) provides a reliable and automatable method for its production.

**Causality in Synthesis:** The choice of SPPS is deliberate; it simplifies purification by allowing excess reagents and by-products to be washed away from the resin-bound peptide. The use of protecting groups (e.g., Fmoc for the amine, tBu for the carboxyl) is essential to prevent unwanted side reactions and ensure the correct peptide sequence is formed.



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Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

## Analytical Characterization Protocols

The identity and purity of synthesized **Leucylvaline** must be rigorously confirmed. The following protocols represent a self-validating system where orthogonal techniques (mass vs. structure) provide unambiguous confirmation.

Principle: Electrospray Ionization-Time of Flight (ESI-TOF) Mass Spectrometry provides a highly accurate mass measurement of the molecule, confirming its elemental composition.

- Sample Preparation:

- Dissolve 1 mg of the synthesized peptide in 1 mL of a 50:50 acetonitrile:water solution containing 0.1% formic acid. The formic acid is crucial as it aids in the protonation of the molecule, forming the  $[M+H]^+$  ion necessary for ESI.
- Perform serial dilutions to a final concentration of 1-10  $\mu M$ .

- Instrumentation (LC-MS/MS):

- LC System: Use a C18 reverse-phase column.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A suitable gradient to elute the dipeptide (e.g., 5-95% B over 10 minutes).
- MS Detector: ESI-QTOF Mass Spectrometer in positive ion mode.

- Data Acquisition:

- Acquire full scan MS data over a mass range of  $m/z$  100-500.
- Expected Ion: The primary ion observed will be the protonated molecule,  $[M+H]^+$ . For **Leucylvaline** ( $C_{11}H_{22}N_2O_3$ , monoisotopic mass 230.1630 Da), the expected  $m/z$  will be 231.1708.<sup>[3][4]</sup>

- For structural confirmation, perform tandem MS (MS/MS) on the precursor ion (m/z 231.17). Key fragment ions would correspond to the loss of the valine or leucine residue. [\[13\]](#)

**Principle:** Nuclear Magnetic Resonance (NMR) provides detailed information about the chemical environment of each proton and carbon atom, confirming the covalent structure and stereochemistry.

- Sample Preparation:

- Dissolve 5-10 mg of the peptide in 0.5 mL of a suitable deuterated solvent (e.g., D<sub>2</sub>O or DMSO-d<sub>6</sub>). D<sub>2</sub>O is often preferred for its simplicity, but DMSO-d<sub>6</sub> will allow for the observation of exchangeable amide and amine protons.

- Instrumentation:

- A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion.[\[14\]](#)[\[15\]](#)

- Data Acquisition:

- <sup>1</sup>H NMR: Acquire a 1D proton spectrum. This will show distinct signals for the different types of protons (e.g., C $\alpha$ -H, C $\beta$ -H, methyl protons).
- <sup>13</sup>C NMR: Acquire a 1D carbon spectrum to identify all unique carbon environments.
- 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the mapping of the spin systems within the Leucine and Valine residues.
- 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, providing unambiguous assignment of both <sup>1</sup>H and <sup>13</sup>C signals.

- Data Analysis:

- Compare the observed chemical shifts and coupling constants to reference spectra for Leucine and Valine to confirm the structure.[15][16] The chemical shift of the C $\alpha$  protons will be particularly informative about the peptide bond formation.

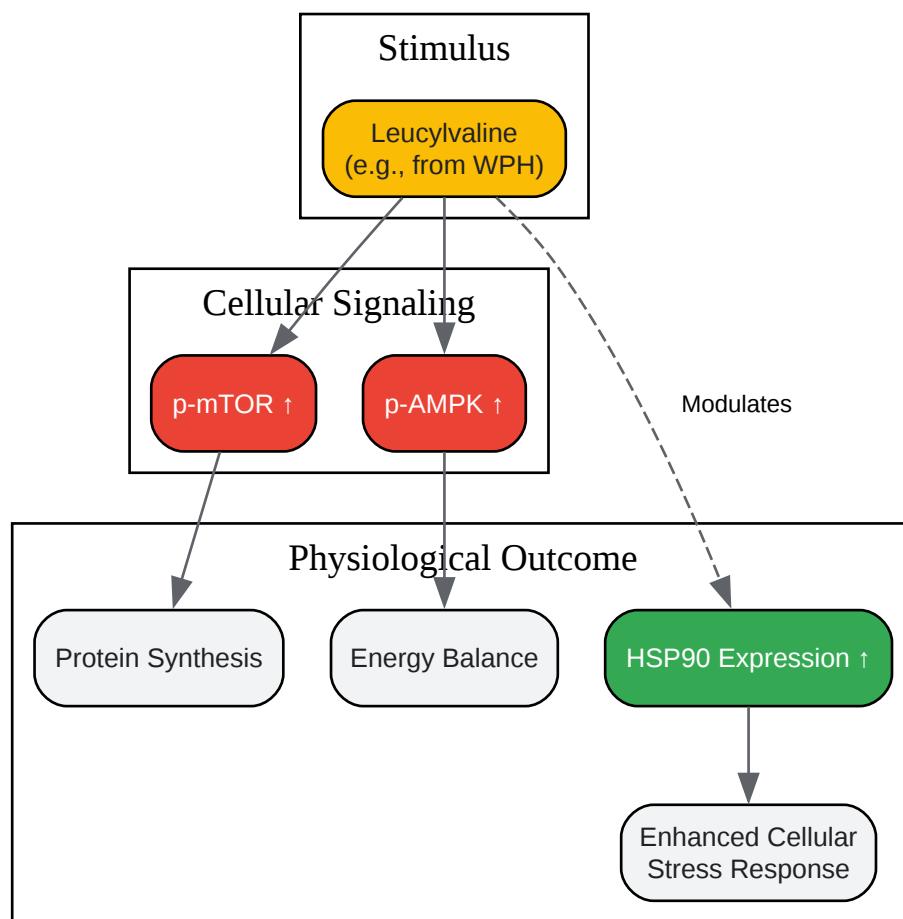
## Biological Properties and Applications

While often considered simply an intermediate in protein metabolism, **Leucylvaline** exhibits specific biological activities that are of interest to researchers in nutrition, exercise physiology, and drug development.

## Role in Cellular Stress Response

Recent research has highlighted the role of **Leucylvaline**, particularly as a component of whey protein hydrolysate (WPH), in modulating the cellular stress response.

- Heat Shock Proteins (HSPs): Studies in rats have shown that administration of Leucyl-valine can increase the expression of HSP90 in skeletal muscle following exercise.[2] HSPs are molecular chaperones that are critical for maintaining cellular homeostasis and protecting cells from damage induced by stressors like intense exercise.[2]
- Signaling Pathways: The same research suggests that Leucyl-valine may influence key metabolic signaling pathways by increasing the phosphorylation of mTOR (mammalian target of rapamycin) and AMPK (AMP-activated protein kinase).[2] These pathways are central regulators of protein synthesis, cell growth, and energy balance.



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Caption: Potential biological impact of **Leucylvaline** on cellular pathways.

## Applications in Research and Development

- Nutraceuticals and Sports Nutrition: As a bioactive peptide found in whey hydrolysates, **Leucylvaline** is relevant to the development of supplements aimed at improving exercise recovery and muscle adaptation.[2]
- Drug Delivery: Dipeptide structures are recognized by specific transporters in the body, such as PepT1.[17] This raises the possibility of using **Leucylvaline** or similar dipeptides as carriers to improve the absorption and delivery of therapeutic agents.
- Metabolomics: As a known metabolite, **Leucylvaline** can serve as a biomarker for protein turnover or the consumption of certain foods.[1]

## Conclusion

**Leucylvaline** is more than a simple combination of two amino acids; it is a distinct chemical entity with specific physicochemical properties and emerging biological significance. For the researcher, a thorough understanding of its structure, synthesis, and analytical characterization is paramount to ensuring data integrity. For the drug developer, its role in cellular signaling and potential as a bioactive component in formulations presents exciting opportunities. The protocols and data within this guide provide a robust framework for investigating and harnessing the potential of **Leucylvaline** in a scientifically rigorous manner. Future research should focus on further elucidating its specific mechanisms of action and exploring its therapeutic and nutritional applications.

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